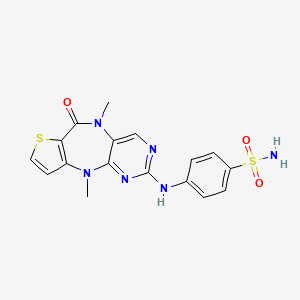

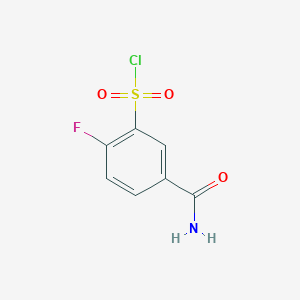

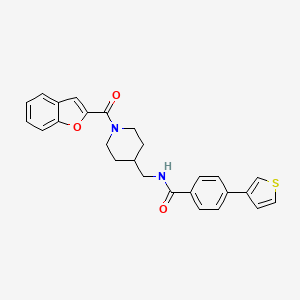

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

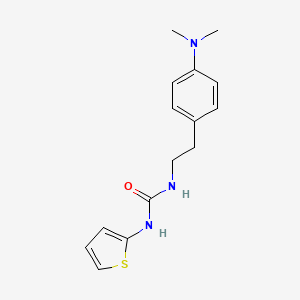

“N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide” is a compound with the CAS Number: 256943-82-5 . It has a molecular weight of 237.28 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperazine derivatives, which could include “N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide”, has been a significant area of study . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide” is 1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

“N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide” has a molecular weight of 237.28 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

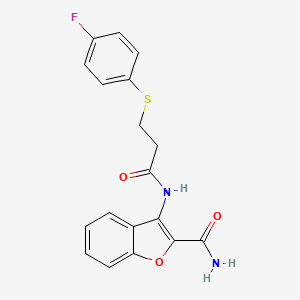

Research on this compound includes its synthesis and chemical structure analysis. Studies detail the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, utilizing aminothiourea and carbon disulfide as starting materials. These compounds, including derivatives of the specified chemical structure, have been characterized using 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis methods, providing a foundation for understanding their potential biological activities (Z. Xia, 2015).

Biological Activities

The synthesized compounds have demonstrated various biological activities. For instance, certain derivatives have shown inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential agricultural applications. Other compounds exhibited antiviral activity against tobacco mosaic virus, suggesting potential uses in virology and plant protection (Z. Xia, 2015). Additionally, some derivatives have been evaluated for their antimicrobial activity against various resistant Gram-positive and Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance (V. Varshney et al., 2009).

Antimicrobial and Antitumor Potentials

Further studies have focused on the antimicrobial and antitumor potentials of these compounds. Microwave-assisted synthesis of hybrid molecules containing this chemical structure led to the discovery of compounds with significant antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013). Moreover, novel derivatives were found to possess good to moderate antimicrobial activity against test microorganisms, and some showed notable antitumor activities, indicating their potential in medicinal chemistry and drug development (Jingchao Xin et al., 2018).

Safety and Hazards

The safety information for “N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds have been shown to impact a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Similar compounds have been shown to have a variety of effects, such as antiviral activity .

Eigenschaften

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5OS2/c15-10-1-3-11(4-2-10)19-5-7-20(8-6-19)13-17-18-14(23-13)22-9-12(16)21/h1-4H,5-9H2,(H2,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLUXKVZQQWTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2550749.png)

![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2550753.png)

![2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2550756.png)

![2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2550757.png)

![7-acetyl-3-benzyl-2-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550762.png)

![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)